molecular formula C28H24N2O3 B5368757 1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one

Cat. No.: B5368757
M. Wt: 436.5 g/mol
InChI Key: QFWSEWOGRNINII-DYTRJAOYSA-N
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Description

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone core substituted with benzyl and oxopyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one typically involves multiple steps. One common method starts with the preparation of N-benzylglutarimide, which is then subjected to a series of reactions to form the desired compound. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C or rhodium catalysts under pressure.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(E)-4-(2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one: Similar structure but lacks the additional benzyl group.

    1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]piperidine-2,6-dione: Contains a piperidine ring instead of a pyridinone ring.

Uniqueness

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one is unique due to its specific substitution pattern and the presence of both benzyl and oxopyridinyl groups.

Properties

IUPAC Name

1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-21(24-14-8-16-29(27(24)32)19-22-10-4-2-5-11-22)18-26(31)25-15-9-17-30(28(25)33)20-23-12-6-3-7-13-23/h2-18H,19-20H2,1H3/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWSEWOGRNINII-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)/C3=CC=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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